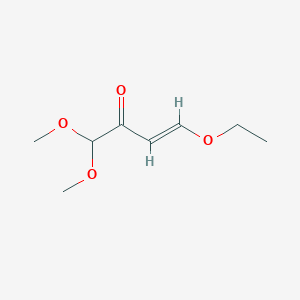![molecular formula C8H12F2O B13489128 {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused with a cyclopropane ring The presence of two fluorine atoms and a hydroxyl group adds to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
{1,1-Difluoro-5-methylspiro[2.3]hexane}: Lacks the hydroxyl group, resulting in different reactivity and applications.
{1,1-Difluoro-5-methylcyclohexanol}: Similar structure but without the spiro configuration, affecting its chemical properties.
Uniqueness
{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is unique due to its spiro structure, which imparts distinct steric and electronic effects
Propiedades
Fórmula molecular |
C8H12F2O |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3 |
Clave InChI |
DWXNCVFNYHTICB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(C1)CC2(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)
![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)




![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)




